molecular formula C16H22O B1327720 Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone CAS No. 898754-20-6

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone

Cat. No.: B1327720
CAS No.: 898754-20-6
M. Wt: 230.34 g/mol
InChI Key: PAQNGQUVKNOXES-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is an organic compound that belongs to the class of ketones It features a cyclopentyl group attached to a 2-(2,5-dimethylphenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, cyclopentanone is reacted with 2-(2,5-dimethylphenyl)ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Organic Synthesis

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone serves as an intermediate in the synthesis of more complex organic molecules. Its ketone functional group allows it to participate in various chemical reactions, including:

  • Nucleophilic Additions: The ketone acts as an electrophile, facilitating nucleophilic attacks.
  • Reduction Reactions: It can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring can undergo nitration, sulfonation, or halogenation.

Medicinal Chemistry

Research into the pharmacological properties of this compound may lead to the development of new therapeutic agents. Its structural similarity to known bioactive compounds suggests potential biological activities. Specifically:

  • Antimicrobial Activity: Compounds with similar structures have demonstrated efficacy against various bacteria and fungi, indicating that this compound may also possess antimicrobial properties .
  • Cancer Research: The compound's interactions with biomolecules could be explored for anticancer applications, similar to other compounds derived from the 2,5-dimethylphenyl scaffold.

Case Studies and Research Findings

  • Antimicrobial Studies:
    Research has shown that derivatives of the 2,5-dimethylphenyl scaffold exhibit significant antimicrobial activity against resistant strains of bacteria and fungi. For instance, compounds structurally related to this compound have been effective against methicillin-resistant Staphylococcus aureus and drug-resistant Candida strains .
  • Synthesis of Novel Compounds:
    A study demonstrated the successful synthesis of novel thiazole derivatives using similar synthetic methodologies as those applicable to this compound. These derivatives exhibited promising antimicrobial properties, suggesting that further exploration of cyclopentyl derivatives could yield beneficial results in drug development .
  • Pharmacological Mechanisms:
    Investigations into the mechanisms of action for related compounds indicate that their electrophilic nature allows them to modulate enzyme activities or receptor interactions within biological systems. This insight provides a basis for exploring this compound's potential pharmacological effects.

Mechanism of Action

The mechanism of action of cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone can be compared with other similar compounds such as:

    Cyclopentyl 2-phenylethyl ketone: Lacks the dimethyl substitution on the phenyl ring, resulting in different chemical and biological properties.

    Cyclopentyl 2-(4-methylphenyl)ethyl ketone: Has a single methyl group on the phenyl ring, leading to variations in reactivity and applications.

    Cyclopentyl 2-(2,4-dimethylphenyl)ethyl ketone:

Biological Activity

Cyclopentyl 2-(2,5-dimethylphenyl)ethyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C15H22O
  • Molecular Weight : 234.34 g/mol
  • Structure : The compound features a cyclopentyl ring attached to an ethyl chain, which is further substituted with a 2,5-dimethylphenyl group. This unique structure may influence its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors in biological systems. The ketone functional group acts as an electrophile, allowing for nucleophilic attacks by biological molecules. This interaction may modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Studies on related compounds have shown promising antimicrobial properties against various pathogens. For instance:

  • MIC Values : Compounds with similar dimethylphenyl substitutions have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL against drug-resistant strains of Staphylococcus aureus and Mycobacterium species .
  • Mechanism : The presence of the 2,5-dimethylphenyl group is associated with enhanced lipophilicity and reactivity towards microbial targets, suggesting that this compound may exhibit comparable antimicrobial effects.

Anticancer Activity

Research into structurally related compounds has revealed significant anticancer activity:

  • Cell Proliferation Inhibition : Compounds exhibiting similar structural motifs have shown IC50 values as low as 0.126 µM against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) .
  • Mechanisms : These compounds often inhibit key signaling pathways involved in cell proliferation and metastasis, indicating that this compound may share these properties.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy of various derivatives featuring the 2,5-dimethylphenyl scaffold.
    • Results indicated that compounds with this scaffold exhibited significant activity against multidrug-resistant pathogens.
    • MIC values were reported between 0.5 and 4 µg/mL for effective derivatives .
  • Anticancer Compound Analysis :
    • Research focused on phenyl-substituted compounds revealed that those with similar structural features inhibited tumor growth in vivo.
    • Notably, a compound with a related structure inhibited lung metastasis more effectively than known treatments .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
This compoundTBDTBD
Cyclopentyl 2-(3,4-dimethylphenyl)ethyl ketone40.442
Cyclobutyl 2-(3,5-dimethylphenyl)ethyl ketone8TBD

Properties

IUPAC Name

1-cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12-7-8-13(2)15(11-12)9-10-16(17)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQNGQUVKNOXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644767
Record name 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-20-6
Record name 1-Cyclopentyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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